![molecular formula C9H9ClN2S B181804 4-Chlor-2,5,6-Trimethylthieno[2,3-d]pyrimidin CAS No. 83548-58-7](/img/structure/B181804.png)

4-Chlor-2,5,6-Trimethylthieno[2,3-d]pyrimidin

Übersicht

Beschreibung

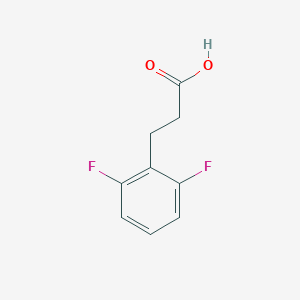

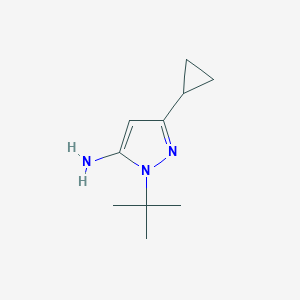

“4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C9H9ClN2S . It has a molecular weight of 212.70 g/mol . The IUPAC name for this compound is 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine .

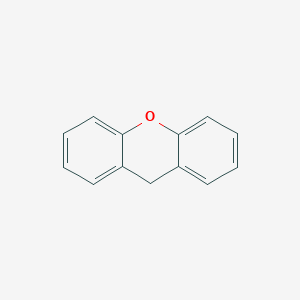

Molecular Structure Analysis

The molecular structure of “4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine” includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system with a five-membered thiophene ring fused to a six-membered pyrimidine ring . The molecule also contains three methyl groups and one chlorine atom .Physical And Chemical Properties Analysis

“4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine” has a molecular weight of 212.70 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Wirkmechanismus

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine works by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolism of drugs. Inhibition of these enzymes leads to a decrease in the rate at which drugs are metabolized, resulting in an increase in the concentration of the drug in the body. This can lead to an increase in the drug’s therapeutic effect, as well as an increase in its toxicity.

Biochemical and Physiological Effects

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolism of drugs. It has also been shown to modulate the activity of certain ion channels, such as the potassium channel, which is involved in the regulation of cellular excitability. In addition, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine has been shown to have anti-inflammatory and anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine has a number of advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of applications, including the study of enzyme inhibition and drug discovery. However, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine also has some limitations. It is a relatively unstable compound, and its solubility in organic solvents is limited.

Zukünftige Richtungen

There are a number of potential future directions for the use of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine in scientific research. It could be used to further study the biochemical and physiological effects of drugs, as well as their interactions with other compounds. Additionally, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine could be used to develop new drugs, or to study the effects of existing drugs on specific diseases. It could also be used to study the effects of gene expression, or to develop new methods of drug delivery. Finally, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine could be used to study the effects of environmental toxins on the body.

Synthesemethoden

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine can be synthesized through a variety of methods. One of the most commonly used methods is the N-methylation of 2,5-dichlorothienopyrimidine, which is a precursor of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This reaction is typically performed in the presence of a base, such as sodium ethoxide, and a catalyst, such as palladium or nickel chloride. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reduced to the desired product.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Aktivitäten

Pyrimidine, einschließlich 4-Chlor-2,5,6-Trimethylthieno[2,3-d]pyrimidin, haben eine Reihe von pharmakologischen Wirkungen gezeigt, darunter entzündungshemmende Aktivitäten . Sie hemmen die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear factor κB, Leukotriene und einige Interleukine .

NF-κB- und AP-1-Inhibitoren

Einige 2-Chlor-4-(Trifluormethyl)pyrimidin-5-N-(3′,5′-Bis(trifluormethyl)phenyl)carboxamide, die mit this compound verwandt sind, wurden als Inhibitoren von NF-κB und AP-1 identifiziert . Es wurde festgestellt, dass diese Derivate sowohl die IL-2- als auch die IL-8-Spiegel hemmen .

Antitumor-Effekte

Pyrimidine, einschließlich this compound, haben Antitumor-Effekte gezeigt . Beispielsweise hemmte Piritrexim, ein Pyrimidinderivat, Dihydrofolat-Reduktase (DHFR) und zeigte gute Antitumor-Effekte beim Carcinosarkom bei Ratten .

Synthese von 2-Azetidinonen

This compound könnte potenziell bei der Synthese von 2-Azetidinonen verwendet werden . 2-Azetidinone sind viergliedrige cyclische Amide, die eine breite Palette biologischer Aktivitäten gezeigt haben.

Antikrebsmittel-Bindungsstudien

This compound könnte potenziell in der Untersuchung der Bindung von Antikrebsmitteln an Proteine wie Rinderserumalbumin verwendet werden . Das Verständnis, wie Medikamente an diese Proteine binden, ist entscheidend für die Entwicklung effektiver Antikrebstherapien.

Synthese von Pyridopyrimidin-Derivaten

This compound könnte potenziell bei der Synthese von Pyridopyrimidin-Derivaten verwendet werden . Diese Derivate haben therapeutisches Interesse gezeigt und wurden für die Verwendung als Therapeutika zugelassen<a aria-label="2: this compound könnte potenziell bei der Synthese von Pyridopyrimidin-Derivaten2 verwendet werden" data-citationid="fe0dbc08-2ec9-ca90-6717-3751e243ab39-32" h="ID=SERP,5015.1"

Eigenschaften

IUPAC Name |

4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOQGBZKVBVNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(=N2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366129 | |

| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83548-58-7 | |

| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)